molecular formula C11H20O B025711 4-tert-Butylcyclohexanecarbaldehyde CAS No. 20691-52-5

4-tert-Butylcyclohexanecarbaldehyde

Cat. No. B025711
CAS RN: 20691-52-5
M. Wt: 168.28 g/mol
InChI Key: MXGRYXNVQNESIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butylcyclohexanecarbaldehyde and related compounds involves several key strategies, including asymmetric synthesis of amines using N-tert-butanesulfinyl imines as intermediates (Ellman, Owens, & Tang, 2002) and organocatalytic synthesis involving Michael/Aldol sequence for the formation of spirocyclohexane carbaldehydes (Anwar, Li, & Chen, 2014). These methods demonstrate the versatility and efficiency in synthesizing complex structures with high levels of stereoselectivity.

Molecular Structure Analysis

The molecular structure of 4-tert-Butylcyclohexanecarbaldehyde is characterized by its cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group. This structure lends itself to various chemical transformations and reactivity patterns. Studies on related compounds provide insights into the structural peculiarities and conformations, as evidenced by spectroscopic characteristics (Podyachev et al., 2007).

Chemical Reactions and Properties

4-tert-Butylcyclohexanecarbaldehyde participates in various chemical reactions, including ene reactions with singlet oxygen and other enophiles, demonstrating its versatility in organic synthesis (Dang & Davies, 1991). Additionally, its reactivity with lithiated compounds to form α-substituted esters highlights its utility in synthetic chemistry (Häner, Maetzke, & Seebach, 1986).

Scientific Research Applications

Asymmetric Synthesis of Amines

4-tert-Butylcyclohexanecarbaldehyde has been found to play a role in the asymmetric synthesis of amines. N-tert-butanesulfinyl aldimines, which can be prepared from aldehydes like 4-tert-Butylcyclohexanecarbaldehyde, are versatile intermediates in synthesizing a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and α-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Reduction Agent in Organic Chemistry

The compound is also used in the reduction of acid chlorides to aldehydes and aldehydes and ketones to alcohols. A study highlighted its use in selectively reducing 4-tert-butylcyclohexanone to the trans alcohol with high stereoselectivity (Hutchins & Markowitz, 1980).

NMR Studies and Conformation Analysis

NMR methods have been used to investigate the conformations of 4-tert-butylphenoxyacetylhydrazones, derivatives of 4-tert-Butylcyclohexanecarbaldehyde. This study revealed the existence of rotamers due to nitrogen-carbonyl bond rotation and solvent effects on intra- and intermolecular hydrogen bonds (Syakaev et al., 2006).

Hydrogen Transfer Reduction and Aldol Condensation

Research on hydrogen transfer reduction using 4-tert-Butylcyclohexanecarbaldehyde showed its effectiveness in the liquid-phase reduction of 4-tert-butylcyclohexanone into 4-tert-butylcyclohexanol. This study also explored the aldol condensation of benzaldehyde and acetophenone, providing insights into the mechanism of deactivation in these reactions (Lopez et al., 2002).

Application in Photophysical Properties

4-tert-Butylcyclohexanecarbaldehyde has been used in synthesizing aryethynyl-functionalized pyrenes, which have significant implications in organic optoelectronic applications. Studies on these compounds revealed their promising characteristics as materials for organic light-emitting devices (OLEDs) and as models for investigating the fluorescent structure-property relationship of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).

Safety And Hazards

4-tert-Butylcyclohexanecarbaldehyde is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical attention if swallowed .

properties

IUPAC Name

4-tert-butylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRYXNVQNESIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066643
Record name Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)-
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcyclohexanecarbaldehyde

CAS RN

20691-52-5
Record name 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde
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Record name Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)-
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Record name Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)-
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Record name Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylcyclohexanecarbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 4-(1,1-dimethylethyl)cyclohexanemethanol (1.0 g, 5.9 mmol) in CH2Cl2 (distilled from CaH2) (43 mL) were added at room temperature under argon anhydrous NaOAc (3.84 g, 46.8 mmol). After stirring at room temperature for 5 minutes pyridinium chlorochromate (3.84 g, 17.8 mmol) was added and after stirring for 1 h at room temperature, the reaction was quenched by addition of ethyl ether (200 mL). The crude reaction was filtered through a Fluorasil column to give crude 4-(1,1-dimethylethyl)cyclohexanecarboxaldehyde (0.862 g, 5.12 mmol) as a mixture of trans and cis isomer in 87% yield.
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1 g
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3.84 g
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Synthesis routes and methods II

Procedure details

To a solution of the 4-(1,1-dimethylethyl)cyclohexanecarboxaldehyde (862 mg, 5.12 mmol) as obtained above in CH3OH (44 mL) at room temperature was added dropwise sodium methoxide (1.44 mL of 25% by weight, ~4.73M, 6.29 mmol). After stirring for 3 hrs at room temperature, the reaction was quenched by addition of glacial HOAc-ether (1:3) dropwise until the pH was 6-7 followed by addition of a few drops of sat. NaHCO3. The CH3OH was removed under reduced pressure and the residue was partitioned between EtOAc (200 mL deoxygenated by passage of argon) and brine (40 mL). The aqueous layer was extracted with EtOAc (50 mL) and the combined organic extracts were dried (Na2SO4) and concentrated to give crude product (1.6 g). Purification by flash chromatography, eluting with 25% EtOAc/hexane gave trans-4-(1,1-dimethylethyl)cyclohexanecarboxaldehyde (690 mg, 4.1 mmol) in 80% yield.
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862 mg
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44 mL
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1.44 mL
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Synthesis routes and methods III

Procedure details

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